3-Fluoro-4-nitrobenzenesulfonyl chloride
Overview
Description
3-Fluoro-4-nitrobenzenesulfonyl chloride is a chemical compound used in the preparation of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-nitrobenzenesulfonyl chloride is C6H3ClFNO4S . Its InChI code is 1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H .Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-4-nitrobenzenesulfonyl chloride is 239.61 g/mol . It has a topological polar surface area of 88.3 Ų . The compound is a solid at room temperature .Scientific Research Applications
Synthesis of Pesticides
3-Fluoro-4-nitrobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for the preparation of pesticides. An example includes its role in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor to herbicidal compounds like futhiacet-methyl (Xiao-hua Du et al., 2005).
Preparation of Sulfonated Derivatives
The compound is significant in the synthesis of various sulfonated derivatives. For instance, it has been used in the preparation of different fluorobenzenesulfonic acids and their derivatives, which have diverse applications in chemical synthesis (A. Courtin, 1982).
Green Synthesis Methods
Research has been conducted on developing green synthesis methods of nitrobenzenesulfonyl chlorides, including compounds similar to 3-Fluoro-4-nitrobenzenesulfonyl chloride. These methods aim to reduce the environmental impact by lowering waste production (Chen Zhong-xiu, 2009).
Enhancement of Detection Sensitivity in LC-MS
4-Nitrobenzenesulfonyl chloride, a related compound, has been used to increase the detection sensitivity of estrogens in liquid chromatography-mass spectrometry (LC-MS). This derivative reacts with estrogens, enhancing their detection responses significantly (T. Higashi et al., 2006).
Solid-Phase Synthesis Applications
Benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis, leading to the creation of various chemical structures and compounds (Veronika Fülöpová et al., 2015).
Activation of Hydroxyl Groups in Polymers
4-Fluorobenzenesulfonyl chloride, another similar compound, acts as an activating agent for covalent attachment of biological materials to solid supports, like functionalized polystyrene. This activation is crucial for various therapeutic and diagnostic applications (Y. A. Chang et al., 1992).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFUSFNPBRQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574500 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzenesulfonyl chloride | |
CAS RN |
86156-93-6 | |
Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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